molecular formula C13H21N3O2 B13563322 2'-(propan-2-yl)-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol

2'-(propan-2-yl)-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol

Cat. No.: B13563322
M. Wt: 251.32 g/mol
InChI Key: XWVIAFTUPZFCTQ-UHFFFAOYSA-N
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Description

2’-(propan-2-yl)-6’,7’-dihydro-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazole]-7’-ol is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a piperidine ring fused with a pyrano[3,2-c]pyrazole system, making it a significant molecule in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(propan-2-yl)-6’,7’-dihydro-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazole]-7’-ol typically involves multicomponent reactions. One common method includes the reaction of ethyl acetoacetate, hydrazine hydrate, and various aldehydes in the presence of a catalyst. The reaction is often carried out under solvent-free conditions or in a green solvent like water, using microwave or ultrasound-assisted synthesis to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can improve efficiency and scalability. Catalysts such as CoCuFe2O4 magnetic nanocrystals are often employed due to their reusability and effectiveness in promoting the reaction .

Chemical Reactions Analysis

Types of Reactions

2’-(propan-2-yl)-6’,7’-dihydro-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazole]-7’-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various halides or nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2’-(propan-2-yl)-6’,7’-dihydro-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazole]-7’-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it has been shown to potentially inhibit the activity of the human Chk1 kinase enzyme, which is involved in cell cycle regulation and DNA damage response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-(propan-2-yl)-6’,7’-dihydro-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazole]-7’-ol is unique due to its spiro linkage and the combination of piperidine and pyrano[3,2-c]pyrazole rings. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C13H21N3O2

Molecular Weight

251.32 g/mol

IUPAC Name

2-propan-2-ylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol

InChI

InChI=1S/C13H21N3O2/c1-9(2)16-8-11-12(15-16)10(17)7-13(18-11)3-5-14-6-4-13/h8-10,14,17H,3-7H2,1-2H3

InChI Key

XWVIAFTUPZFCTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C2C(=N1)C(CC3(O2)CCNCC3)O

Origin of Product

United States

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